Ethyl 6-hydroxypyridazine-3-carboxylate
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are of particular importance, as they form the core structures of countless natural products, pharmaceuticals, and agrochemicals. mdpi.com Pyridazine (B1198779), with the formula C₄H₄N₂, is an aromatic diazine and serves as the parent structure for a vast family of derivatives. wikipedia.org Ethyl 6-hydroxypyridazine-3-carboxylate is a member of the pyridazinone family, which are known for their diverse chemical reactivity and biological significance. The study of such compounds is crucial for developing new synthetic methodologies and discovering novel molecules with useful properties. mdpi.commdpi.com
Significance of Pyridazine Core Structures in Chemical Research
The pyridazine ring is considered a "privileged scaffold" in medicinal chemistry. benthamdirect.com Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular effects. scispace.combenthamdirect.com The pyridazine structure is a popular pharmacophore found in a number of herbicides and several drugs, such as cefozopran, cadralazine, and minaprine. wikipedia.org The arrangement of the two adjacent nitrogen atoms in the pyridazine ring allows for specific interactions with biological targets, making it an attractive core for the design of new therapeutic agents. sarpublication.com Consequently, the synthesis and functionalization of pyridazine derivatives, including this compound, are active areas of research. researchgate.net
Historical Developments in the Chemistry of 6-Hydroxypyridazine Derivatives
The history of pyridazine chemistry dates back to the work of Emil Fischer, who prepared the first pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle was later synthesized from the oxidation of benzocinnoline followed by decarboxylation. wikipedia.org A more practical route to the core structure starts from maleic hydrazide. wikipedia.org
The synthesis of pyridazinones, also known as hydroxypyridazines due to keto-enol tautomerism, has been a subject of study for many decades. A common and foundational method for their synthesis involves the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazine (B178648) hydrate (B1144303). wikipedia.orggrafiati.com This fundamental reaction has been adapted and refined over the years to produce a wide array of substituted pyridazinone derivatives. Research in the mid to late 20th century established many of the key reactions and properties of these compounds, laying the groundwork for their later use in drug discovery and materials science.
Current Research Landscape and Emerging Scientific Inquiries Pertaining to this compound
Currently, this compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. scispace.com Its bifunctional nature, possessing both a reactive hydroxyl/oxo group and an ester, allows for a variety of chemical transformations.
Emerging research focuses on using such building blocks to create novel heterocyclic systems. For instance, the pyridazinone core can be a precursor in multicomponent reactions to assemble complex molecular architectures in a single step. researchgate.net Scientific inquiries are directed towards synthesizing new series of pyridazinone derivatives to explore their potential as bioactive agents. benthamdirect.com While specific studies detailing the use of this compound are often embedded within broader synthetic campaigns, its value lies in its potential to be converted into a wide range of substituted pyridazines for screening in drug discovery programs. For example, similar pyridazinone structures are used to synthesize compounds evaluated for their activity against various cancer cell lines and as potential kinase inhibitors. scispace.com The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the hydroxyl group can be alkylated or converted to a leaving group for cross-coupling reactions, opening pathways to a diverse library of new chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-oxo-1H-pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZFPPKCYNMOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 6 Hydroxypyridazine 3 Carboxylate
Classical Approaches to Pyridazine-3-carboxylate Synthesis
Traditional methods for constructing the pyridazine (B1198779) ring system are foundational to the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate. These approaches typically involve the formation of the core heterocyclic structure through cyclization, followed by or concurrent with the introduction of the necessary functional groups.
Condensation and Cyclization Reactions
The most prevalent classical method for synthesizing the pyridazine core involves the condensation reaction between a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. thieme-connect.dechemtube3d.comliberty.edu This [4+2] cycloaddition strategy is a robust and widely applied method for forming the six-membered diazine ring.
For the synthesis of pyridazine-3-carboxylates, a suitable 1,4-dicarbonyl precursor containing an ester group is required. The general mechanism involves the initial reaction of one carbonyl group with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the aromatic pyridazine ring. chemtube3d.com
One potential pathway to this compound could involve the reaction of a derivative of mucochloric acid with hydrazine. google.com Another versatile approach is the use of multi-component reactions, where several starting materials combine in a single step to form the complex product. For instance, a one-pot, three-component reaction of arylglyoxals, ethyl butyrylacetate, and hydrazine hydrate (B1144303) has been successfully employed to regioselectively synthesize various ethyl 6-aryl-3-propylpyridazine-4-carboxylates. researchgate.net This highlights the utility of condensation reactions in efficiently building substituted pyridazine frameworks.
| Starting Materials | Reaction Type | Key Features | Reference |
| 1,4-Diketone & Hydrazine | Condensation/Cyclization | Forms dihydropyridazine, then oxidized to pyridazine. | chemtube3d.com |
| Unsaturated 1,4-Diketones & Hydrazine | Condensation/Cyclization | Direct formation of 3,6-disubstituted pyridazines. | thieme-connect.de |
| Arylglyoxals, β-ketoester, Hydrazine | Three-Component Reaction | High regioselectivity, one-pot synthesis. | researchgate.net |
| Mucochloric acid derivative & Hydrazine | Condensation/Cyclization | Potential route to halogenated pyridazinones. | google.com |
Esterification Strategies for the Carboxylate Moiety
An alternative classical route involves the synthesis of the pyridazine-3-carboxylic acid followed by esterification. The parent acid, 6-hydroxypyridazine-3-carboxylic acid, can be esterified to yield the desired ethyl ester. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com
This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water generated during the reaction is removed, often with a Dean-Stark apparatus. masterorganicchemistry.com
Other reagents can also facilitate the esterification of carboxylic acids under milder conditions. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for reaction with the alcohol. rsc.org Fluorescent diazoalkanes are also known to react with carboxylic acids to form esters without the need for a catalyst. thermofisher.com
Modern and Catalytic Synthetic Routes
Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing heterocyclic compounds, including transition metal-catalyzed reactions, organocatalysis, and approaches guided by the principles of green chemistry.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including pyridazines. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
For the synthesis of pyridazine-3-carboxylate derivatives, palladium catalysts can be used in several ways. For instance, a pre-functionalized pyridazine ring (e.g., a halopyridazine) can be coupled with a suitable partner to introduce the carboxylate group or its precursor. Palladium-catalyzed aminocarbonylation of diiodopyridazines has been shown to produce pyridazine dicarboxamides, demonstrating the utility of this approach for introducing carbonyl functionalities. researchgate.net
Furthermore, palladium-catalyzed reactions such as the Suzuki and Stille couplings are effective for functionalizing the pyridazine core. researchgate.netnih.gov A strategy could involve coupling a boronic acid or ester derivative of pyridazine with a suitable partner under palladium catalysis to build the desired molecular framework. nih.gov Ruthenium is another transition metal that has been used to catalyze the formation of pyridazine derivatives from alkyne diols. liberty.edu
| Catalyst System | Reaction Type | Application | Reference |
| Palladium (Pd) complexes | Aminocarbonylation | Synthesis of pyridazine dicarboxamides from diiodopyridazines. | researchgate.net |
| Palladium (Pd) complexes | Suzuki/Stille Coupling | Functionalization of the pyridazine ring with aryl/heteroaryl groups. | researchgate.netnih.gov |
| Ruthenium (Ru) complexes | Cyclization | Synthesis of substituted pyridazines from alkyne diols. | liberty.edu |
| Palladium (Pd) complexes | C(sp³)–H Olefination | Cascade reactions of carboxylic acids with alkenes to form lactones. | mdpi.com |
Organocatalytic Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for synthesizing complex molecules. This approach often provides high enantioselectivity and operates under mild reaction conditions.
A notable example is the organocatalytic one-pot synthesis of highly functionalized pyridazines from Morita-Baylis-Hillman (MBH) carbonates and diazo compounds. nih.gov This method proceeds under mild conditions and tolerates a wide range of substrates, making it a versatile tool for creating substituted pyridazines. Another advanced strategy involves the photochemical organocatalytic functionalization of pyridines and other π-deficient heteroarenes, including pyridazines, via pyridinyl radicals, enabling novel C-H functionalization pathways. acs.org
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net
Key green chemistry approaches applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. researchgate.netbohrium.comnih.gov Microwave-assisted synthesis has been successfully applied to the formation of various nitrogen-containing heterocycles. bohrium.comnih.gov
One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage, waste generation, and energy consumption. researchgate.netnih.gov The three-component synthesis of pyridazine carboxylates in water is an excellent example of this principle in action. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green chemistry. researchgate.netnih.gov Several syntheses of heterocyclic compounds have been developed using water as the solvent. nih.gov
Catalysis: The use of catalysts (heterogeneous, biocatalysts, etc.) in small amounts is preferred over stoichiometric reagents, as it minimizes waste. Recyclable catalysts are particularly advantageous. researchgate.net
By incorporating these modern and sustainable methods, the synthesis of this compound can be optimized to be more efficient, cost-effective, and environmentally responsible.
Functional Group Interconversions Leading to 6-Hydroxypyridazine Scaffolds
The synthesis of the 6-hydroxypyridazine core of this compound often involves the strategic manipulation of functional groups on pre-existing pyridazine rings. These interconversions are crucial for introducing the desired hydroxyl group at the C6 position.
One common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the 6-position of the pyridazine ring. For instance, a 6-chloropyridazine derivative can be converted to the corresponding 6-hydroxypyridazine through hydrolysis under basic conditions. The reactivity of the C-Cl bond towards nucleophilic attack is a key factor in the efficiency of this transformation.
Another approach involves the transformation of a pyridazinone tautomer. Pyridazinones can exist in equilibrium with their hydroxypyridazine tautomers. By manipulating the reaction conditions, such as pH and solvent, it is possible to favor the formation of the desired 6-hydroxypyridazine isomer.
Furthermore, functionalization of the pyridazine ring can be achieved through various palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a variety of functional groups that can subsequently be converted to a hydroxyl group. While direct hydroxylation of an unsubstituted pyridazine ring is challenging, these multi-step sequences provide a versatile route to the desired product.
A plausible synthetic route to this compound could commence with the condensation of a 1,4-dicarbonyl compound with hydrazine to form the pyridazine core. For example, the reaction of a suitably substituted β-ketoester with hydrazine would yield a pyridazinone intermediate. Subsequent functional group manipulations, such as chlorination followed by hydrolysis, would then lead to the final product. A related precursor, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, can be synthesized and subsequently converted to Ethyl 4,6-dichloropyridazine-3-carboxylate. This dichloro derivative serves as a versatile intermediate for further functionalization, including selective hydroxylation at the 6-position.
Table 1: Key Intermediates and Reagents in the Synthesis of this compound
| Compound/Reagent | Role |
| 1,4-Dicarbonyl Compound | Starting material for pyridazine ring formation |
| Hydrazine | Reagent for condensation to form the pyridazine ring |
| 6-Chloropyridazine derivative | Intermediate for nucleophilic substitution |
| Pyridazinone | Tautomeric precursor to hydroxypyridazine |
| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Potential precursor |
| Ethyl 4,6-dichloropyridazine-3-carboxylate | Key intermediate for functionalization |
| Palladium catalysts | For cross-coupling reactions |
Process Intensification and Scale-Up Considerations in Chemical Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process intensification and scale-up strategies. These strategies aim to improve efficiency, safety, and cost-effectiveness.
Process Intensification:
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds like pyridazines. bohrium.commdpi.comnih.gov The key benefits include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to improved reaction rates and selectivity. researchgate.netresearchgate.net
Improved Safety: The small reaction volumes in continuous flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.
Reduced Reaction Times: The efficient heat and mass transfer often lead to significantly shorter reaction times compared to batch processes. bohrium.com
Automation and Integration: Continuous flow setups can be readily automated and integrated with online monitoring and purification steps, leading to a more streamlined and efficient process.
For the synthesis of this compound, a continuous flow process could be designed for the key reaction steps, such as the initial condensation to form the pyridazine ring or the subsequent functional group interconversions.
Scale-Up Considerations:
Scaling up the synthesis of fine chemicals like this compound presents several challenges:
Maintaining Reaction Control: As the reactor volume increases, maintaining consistent temperature and mixing becomes more challenging, which can affect yield and purity.
Handling of Solids: If any of the intermediates or the final product are solids, their handling and transfer in a large-scale process can be problematic.
Purification: The purification of large quantities of the product requires efficient and scalable methods, such as crystallization or chromatography.
Cost of Goods: The cost of starting materials, reagents, and solvents becomes a major factor at an industrial scale. Process optimization to maximize yield and minimize waste is crucial for economic viability.
A thorough understanding of the reaction kinetics, thermodynamics, and potential side reactions is essential for the successful scale-up of the synthesis of this compound. The development of a robust and scalable process is critical for its potential applications in various fields.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Reactor | Large stirred tank | Microreactor or tubular reactor |
| Heat Transfer | Limited by surface area | Excellent |
| Mass Transfer | Can be inefficient | Excellent |
| Safety | Higher risk with large volumes | Inherently safer |
| Scalability | Can be challenging | More straightforward |
| Process Control | Less precise | Highly precise |
Theoretical and Computational Studies on Ethyl 6 Hydroxypyridazine 3 Carboxylate
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net It primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
While specific FMO calculations for Ethyl 6-hydroxypyridazine-3-carboxylate are not detailed in the available literature, studies on related pyridazine (B1198779) and heterocyclic structures routinely employ these methods. researchgate.netresearchgate.net Such analyses typically involve calculating the energies of the HOMO and LUMO to determine the molecule's susceptibility to electrophilic or nucleophilic attack.
From these orbital energies, various global reactivity descriptors are derived. These indices provide a quantitative measure of the molecule's reactivity.
Table 1: Key Reactivity Indices Derived from FMO Analysis
| Reactivity Index | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to receive electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |
This table represents standard calculations in computational chemistry. Specific values for this compound are not available in the reviewed literature.
Reaction Pathway Elucidation and Transition State Analysis
Understanding the mechanism of chemical reactions, including the synthesis or transformation of pyridazine derivatives, can be achieved through computational reaction pathway elucidation. This involves mapping the potential energy surface of a reaction to identify intermediates, transition states, and the associated activation energies.
No specific studies detailing the reaction pathways or transition state analyses for this compound were found. However, computational methods, particularly DFT, have been successfully applied to investigate the mechanisms of pyridazine synthesis. rsc.org For instance, the inverse-electron-demand Diels-Alder (IEDDA) reaction is a common route to pyridazines, and DFT calculations can be used to analyze the transition states and explain observed regioselectivity. rsc.org Such analyses provide critical insights into the energetic favorability of different reaction channels. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can reveal the conformational landscape of a molecule by sampling its various accessible shapes (conformers) in different environments (e.g., in a vacuum or in a solvent). researchgate.net
Specific MD simulation studies for this compound have not been reported in the searched literature. For related molecules, MD simulations have been used to explore conformational interplay between intramolecular and intermolecular interactions, which can be dependent on the solvent. researchgate.net This type of analysis is crucial for understanding how a molecule's shape and flexibility influence its physical properties and biological activity.
Investigation of Intermolecular Interactions and Self-Assembly
The way molecules interact with each other governs the formation of larger, ordered structures in a process called self-assembly. harvard.edu These interactions, which include hydrogen bonding and π-π stacking, are fundamental to crystal engineering and material science. The pyridazine ring's properties, such as its high dipole moment and hydrogen-bonding capacity, make it a significant component in molecular recognition and self-assembly. nih.gov
While a crystal structure analysis specifically for this compound is not available, studies on analogous compounds are common. Techniques like X-ray crystallography and Hirshfeld surface analysis are used to visualize and quantify intermolecular interactions. researchgate.netrsc.orgmdpi.com In pyridazine-containing crystals, N-H···O and O-H···O hydrogen bonds, as well as π-π stacking interactions, are often the dominant forces that guide the crystal packing and self-assembly process. researchgate.netrsc.orgmdpi.com The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a carboxylate group (a hydrogen bond acceptor) in this compound suggests a high potential for forming robust hydrogen-bonded networks. rsc.org
Applications of Ethyl 6 Hydroxypyridazine 3 Carboxylate in Synthetic Chemistry and Materials Science
Role as a Versatile Building Block in Complex Chemical Synthesis
The bifunctional nature of Ethyl 6-hydroxypyridazine-3-carboxylate, possessing both nucleophilic (hydroxyl group) and electrophilic (ester group) centers, along with the aromatic pyridazine (B1198779) core, provides multiple sites for chemical modification. This versatility is exploited in the synthesis of elaborate heterocyclic systems. chemshuttle.com
The pyridazine-3-carboxylate scaffold is a key starting point for the construction of fused polycyclic systems, particularly those containing the pyridopyridazine (B8481360) core. While direct use of this compound is one pathway, a common strategy involves its conversion into more reactive intermediates. For instance, the related compound, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, can be transformed into Ethyl 4,6-dichloropyridazine-3-carboxylate. chemicalbook.comrsc.org This dichloro-derivative serves as a powerful electrophile for building fused rings.
In a representative pathway, the Ethyl 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution. For example, reaction with a malonate derivative followed by cyclocondensation can lead to the formation of dihydroxypyridopyridazine structures. These structures can be further functionalized through subsequent reactions like bromination and Suzuki arylations to create complex, polycyclic molecules.
Table 1: Synthetic Pathway from a Dihydroxy Pyridazine Precursor to a Fused Ring System
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Phosphorus oxychloride (POCl₃) | Ethyl 4,6-dichloropyridazine-3-carboxylate | Activation of the pyridazine ring for nucleophilic substitution. chemicalbook.com |
| 2 | Ethyl 4,6-dichloropyridazine-3-carboxylate | t-butyl ethyl malonate | Diester Intermediate | Introduction of a carbon chain for subsequent cyclization. |
This interactive table outlines a representative synthetic route where a pyridazine-3-carboxylate core is elaborated into a more complex, fused heterocyclic system.
Development of Functional Materials (non-biological focus)
The application of this compound in the development of non-biological functional materials is an emerging area. Its potential stems from the electronic properties of the pyridazine ring and the coordination capabilities of its functional groups.
This compound possesses multiple potential coordination sites, making it a candidate for use as a ligand in coordination chemistry. Transition metal carboxylate complexes are a broad class of materials with diverse applications. The subject compound can bind to metal ions in several ways:
N,N-Bidentate: The two adjacent nitrogen atoms of the pyridazine ring can chelate to a metal center.
O,O-Bidentate: The carboxylate group (after hydrolysis or in its ester form) can coordinate to a metal ion.
Bridging Ligand: The molecule can bridge two or more metal centers, using its nitrogen and/or oxygen atoms, to form coordination polymers or polynuclear complexes.
The pyridazine core itself has been shown to form complexes with metal ions. For example, pyridazine-4-carboxylate has been used to synthesize dimeric Pb(II) complexes where the pyridazine nitrogens and carboxylate oxygens are involved in creating a highly irregular coordination environment around the lead ion. This demonstrates the capacity of the pyridazine-carboxylate scaffold to participate in complex coordination structures.
Table 2: Potential Coordination Sites of this compound
| Functional Group | Atom(s) | Coordination Mode | Potential Role |
|---|---|---|---|
| Pyridazine Ring | N1, N2 | Bidentate, Monodentate, Bridging | Formation of chelate rings or linking metal centers. |
| Hydroxyl Group | Oxygen | Monodentate, Bridging | Coordination to a single metal or bridging between metals. |
This interactive table details the potential binding sites on the molecule for forming metal complexes.
Based on available research, the specific use of this compound as a monomer in polymerization reactions or as a primary component in the directed assembly of supramolecular structures is not a well-documented area.
There is currently a lack of significant research in the scientific literature detailing the application of this compound in the fields of organic electronics or optoelectronics. While heterocyclic compounds are of great interest in materials science, this specific molecule has not been identified as a key component in published studies on organic semiconductors, light-emitting diodes, or photovoltaic devices.
Applications as a Chemical Probe or Reagent in Organic Reactions
This compound is a versatile heterocyclic compound that serves as a valuable building block and reagent in a variety of organic reactions. Its utility in synthetic chemistry stems from the presence of multiple reactive sites: a hydroxyl group, an ethyl ester moiety, and the pyridazine ring itself, which can participate in various transformations. This section explores its applications as a chemical probe and reagent, focusing on its role in the synthesis of more complex molecules.
The reactivity of the hydroxyl group is a key feature of this compound, allowing for its derivatization into ethers and esters. These transformations are fundamental in modifying the compound's physical and chemical properties, as well as in preparing intermediates for further synthetic steps.
One of the most significant applications of this compound is as a precursor for the synthesis of halogenated pyridazine derivatives. The hydroxyl group can be readily converted to a chloro group, a transformation that opens up a vast array of subsequent reactions, particularly nucleophilic substitutions. This makes this compound a crucial starting material for introducing the pyridazine scaffold into a wide range of molecules.
Furthermore, the pyridazine ring system, with its inherent electron-deficient nature, can participate in various cycloaddition and condensation reactions. This reactivity allows for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The strategic placement of the hydroxyl and ester groups on the pyridazine ring influences its reactivity and provides handles for further functionalization, making it a powerful tool in the synthesis of novel heterocyclic compounds.
Detailed Research Findings
Research has demonstrated the practical utility of this compound and its analogs in key synthetic transformations. A notable example is the conversion of a dihydroxy analog, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, to its corresponding dichloro derivative. This reaction is typically achieved by treatment with a strong dehydrating and chlorinating agent like phosphorus oxychloride. The reaction proceeds by activation of the hydroxyl groups by phosphorylation, followed by nucleophilic attack of chloride ions to displace the phosphate (B84403) esters, resulting in the formation of the chlorinated pyridazine.
This transformation is highly significant as the resulting chloropyridazines are valuable intermediates for the synthesis of a wide range of derivatives. The chlorine atoms can be displaced by various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse functional groups onto the pyridazine ring. This versatility makes this compound, through its halogenated derivatives, a cornerstone in the construction of complex molecular architectures.
The following table summarizes a key transformation involving a closely related analog of this compound, illustrating the conversion of hydroxyl groups to chloro groups, a reaction pathway that is directly applicable to the title compound.
| Reactant | Reagent | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Phosphorus oxychloride (POCl₃) | Ethyl 4,6-dichloropyridazine-3-carboxylate | 100 °C, 3.5 hours | Not specified |
Structure Reactivity and Structure Property Relationships of Ethyl 6 Hydroxypyridazine 3 Carboxylate Derivatives
Systematic Substituent Effects on Reactivity and Selectivity
The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is a primary determinant of its reactivity, making it susceptible to nucleophilic attack. uoanbar.edu.iq The placement of substituents can either enhance or diminish this effect, thereby controlling the molecule's reactivity and the selectivity of its transformations.
The parent compound, Ethyl 6-hydroxypyridazine-3-carboxylate, exists predominantly in its pyridazinone tautomeric form. Its reactivity is often explored through its chloro derivative, Ethyl 6-chloropyridazine-3-carboxylate, which serves as a versatile intermediate. Nucleophilic substitution reactions are common at the carbon atoms of the pyridazine ring. acs.orgacs.org The positions ortho and para (in this case, positions 3 and 6) to the ring nitrogens are particularly activated for such reactions. stackexchange.com
The introduction of substituents (R) at various positions on the pyridazine ring systematically modifies the electron density and steric environment, leading to predictable changes in reactivity.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups further decrease the electron density of the pyridazine ring. This enhances the ring's susceptibility to nucleophilic attack, especially at the carbon atoms adjacent to the nitrogen atoms. For instance, an EWG at the 4- or 5-position of Ethyl 6-chloropyridazine-3-carboxylate would increase the rate of nucleophilic substitution of the chlorine atom at the 6-position.
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the ring. This deactivates the ring towards nucleophilic substitution but can activate it for electrophilic substitution, although the latter is generally difficult for pyridazines unless strongly activating groups are present. rsc.org
Regioselectivity: In cases where multiple reactive sites are available, the position of the substituent directs the incoming reagent. For example, in a di-substituted pyridazine, a nucleophile will preferentially attack the most electron-deficient carbon atom, a determination made by the combined electronic effects of the existing substituents and the ring nitrogens.
The following table summarizes the expected effects of substituents on the reactivity of the pyridazine ring in derivatives of this compound.
| Substituent Position | Substituent Type | Effect on Nucleophilic Substitution at C6 | Effect on Electrophilic Substitution |
| 4 | Electron-Withdrawing (e.g., -NO₂) | Activating | Deactivating |
| 4 | Electron-Donating (e.g., -NH₂) | Deactivating | Activating |
| 5 | Electron-Withdrawing (e.g., -CN) | Activating | Deactivating |
| 5 | Electron-Donating (e.g., -OCH₃) | Deactivating | Activating |
Correlation of Electronic and Steric Properties with Chemical Transformations
The outcome of chemical transformations on this compound derivatives is a direct consequence of the interplay between the electronic and steric properties of the substituents.
Electronic Properties: The electronic influence of a substituent is its ability to donate or withdraw electron density, which alters the reactivity of the pyridazine core. The pyridazine ring itself has a significant dipole moment and acts as an electron-withdrawing group, affecting the properties of its substituents. nih.gov
Nucleophilic Aromatic Substitution (SNAAr): The rate of SNAAr reactions, a key transformation for pyridazines, is highly dependent on the electronic nature of substituents. For derivatives of Ethyl 6-chloropyridazine-3-carboxylate, the presence of electron-withdrawing groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus accelerating the substitution. stackexchange.com
Acidity/Basicity: Substituents modulate the pKa of the molecule. The pyridazine ring is weakly basic. nih.gov Electron-donating groups increase the basicity of the ring nitrogens, while electron-withdrawing groups decrease it. The acidity of N-H protons in the pyridazinone form is also affected; EWGs increase the acidity, facilitating deprotonation.
Steric Properties: Steric hindrance, the spatial bulk of a substituent, can significantly impact reaction rates and selectivity by impeding the approach of a reagent to the reaction center.
Reaction Rate: Bulky substituents near a reactive site (e.g., at the 4- or 5-positions) can sterically hinder the approach of a nucleophile to the 6-position, thereby slowing down the reaction rate. This effect is particularly noticeable with large nucleophiles or when the substituent itself is large, such as a tert-butyl group. nih.gov
Selectivity: In molecules with multiple potential reaction sites, steric effects can dictate the position of attack. A reagent may preferentially react at a less sterically crowded site, even if it is not the most electronically favorable one.
The combined influence of these properties is summarized in the table below.
| Substituent Property | Influence on Chemical Transformation | Example |
| Electronic | ||
| Strong Electron-Withdrawing | Accelerates nucleophilic substitution | Reaction of a 4-nitro derivative with an amine |
| Strong Electron-Donating | Slows nucleophilic substitution | Reaction of a 4-amino derivative with an amine |
| Steric | ||
| Small Substituent (e.g., -H, -F) | Minimal impact on reaction rate | Substitution at C6 is primarily governed by electronics |
| Bulky Substituent (e.g., -tBu) | Decreases rate of substitution at adjacent positions | A bulky group at C5 slows substitution at C6 |
Design Principles for Novel Pyridazine Scaffolds with Tuned Reactivity
The pyridazine scaffold is considered a "privileged structure" in drug design due to its chemical stability, synthetic accessibility, and ability to engage in specific biological interactions. nih.govresearchgate.net The principles of structure-activity relationships are leveraged to design novel pyridazine derivatives with reactivity and properties tuned for specific applications, such as in medicinal chemistry or energetic materials. rsc.orgresearchgate.net
Modulation of Electronic Properties: The core principle is to use substituents to fine-tune the electron density of the pyridazine ring. To create a scaffold that is more reactive towards nucleophiles, electron-withdrawing groups are incorporated. Conversely, to enhance properties related to electron donation or to direct electrophilic attack, electron-donating groups are used. For example, in designing enzyme inhibitors, the dual hydrogen-bond accepting capability of the pyridazine nitrogens can be modulated by substituents to optimize binding. nih.gov
Strategic Placement for Vectorial Properties: The arrangement of substituents around the ring allows for the precise positioning of functional groups in three-dimensional space. This is critical in drug design, where specific "vectors" are needed to interact with biological targets like protein kinases. nih.govnih.gov By placing reactive groups (like a chloro or methoxy group) at specific positions, further diversification of the scaffold can be achieved through subsequent reactions.
Exploitation of Bioisosterism: The pyridazine ring can be used as a bioisostere for other aromatic rings, like a phenyl ring. nih.gov This substitution can improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity. The reactivity of the scaffold can be adjusted to mimic the electronic environment of the group it is replacing.
Control of Tautomerism: As discussed in the next section, substituents can influence the tautomeric equilibrium. Designing a molecule to exist predominantly in a specific tautomeric form can be crucial for its intended function, as different tautomers have different shapes, hydrogen bonding patterns, and reactivity.
Influence of Structural Modifications on Tautomeric Preferences
For this compound, a key structural feature is its potential to exist in different tautomeric forms. The primary equilibrium is between the hydroxy-pyridazine form and the pyridazin-6-one form.
Experimental and theoretical studies on related 3-hydroxypyridazine systems consistently show that the equilibrium heavily favors the pyridazin-one (keto) tautomer in various solvents. rsc.orgresearchgate.net This preference is due to the greater thermodynamic stability of the amide-like functionality in the pyridazinone form compared to the enol-like hydroxy form.
Structural modifications, primarily through the introduction of substituents, can shift this tautomeric equilibrium (KT = [hydroxy]/[one]).
Electronic Effects of Substituents:
Aromaticity: Substituents that increase the aromaticity of the hydroxy tautomer relative to the pyridazinone tautomer can shift the equilibrium towards the hydroxy form. For instance, a substituent that can engage in extended conjugation in the hydroxy form might offer some stabilization.
Electron-Donating/Withdrawing Groups: The electronic nature of substituents elsewhere on the ring can influence the relative stability of the tautomers. For example, a study on 6-(2-pyrrolyl)pyridazin-3-one showed that the electron-donating pyrrolyl group enhances electron density on the pyridazine ring, shifting the equilibrium slightly more towards the hydroxy form compared to the unsubstituted parent compound. researchgate.net
Solvent Effects: The polarity of the solvent plays a significant role. Polar protic solvents can stabilize both forms through hydrogen bonding but may favor one tautomer depending on the specific interactions. The pyridazinone form, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, is often well-solvated.
Intramolecular Hydrogen Bonding: A strategically placed substituent could potentially stabilize the hydroxy form through intramolecular hydrogen bonding. For example, a substituent at the 5-position with a hydrogen bond acceptor (e.g., a carbonyl or nitro group) could form a hydrogen bond with the 6-hydroxy group, making that tautomer more favorable.
The general preference and influencing factors are summarized below.
| Factor | Influence on Tautomeric Equilibrium (6-Hydroxy <=> 6-Oxo) |
| Inherent Stability | Strongly favors the 6-Oxo (pyridazinone) form |
| Substituent at C4/C5 | Electron-donating groups may slightly shift equilibrium towards the 6-Hydroxy form |
| Solvent | Polar solvents can influence the position of the equilibrium but the 6-Oxo form generally predominates |
| Intramolecular H-Bonding | A substituent at C5 capable of H-bonding could stabilize the 6-Hydroxy form |
Future Perspectives and Emerging Research Directions for Ethyl 6 Hydroxypyridazine 3 Carboxylate
Unexplored Synthetic Avenues and Methodologies
While classical methods for pyridazine (B1198779) synthesis are well-established, the full potential of modern synthetic organic chemistry has yet to be applied to Ethyl 6-hydroxypyridazine-3-carboxylate. Future research could focus on developing more efficient, regioselective, and sustainable synthetic routes.
Key Unexplored Avenues:
Modern Cyclization Strategies: Research into novel cyclization reactions could yield more direct and atom-economical pathways. For instance, employing metal-free radical cyclizations or domino reactions could provide rapid access to the pyridazine core under mild conditions. nih.govacs.org The use of multi-component reactions, which allow the assembly of several building blocks in a single step, represents another promising, yet underexplored, avenue for generating structural diversity around this scaffold. researchgate.net
C-H Functionalization: Direct C-H bond functionalization of the pyridazine ring is a largely unexplored area for this specific molecule. Developing methodologies for the regioselective introduction of substituents onto the carbon framework of the pyridazine ring would bypass the need for pre-functionalized starting materials, streamlining the synthesis of novel derivatives.
Flow Chemistry and Automation: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction optimization. Automated synthesis platforms could be used to rapidly generate libraries of derivatives for screening purposes, accelerating the discovery process.
Biocatalysis: The use of enzymes for the synthesis or modification of this compound is a completely untapped field. Biocatalysis could offer highly selective transformations under environmentally benign conditions, contributing to greener synthetic processes.
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Multi-component Reactions | High efficiency, diversity-oriented synthesis, operational simplicity. researchgate.net | Discovery of new three- or four-component reactions to build the core or add substituents. |
| C-H Activation | Increased atom economy, reduced synthetic steps. | Regioselective introduction of aryl, alkyl, or other functional groups on the pyridazine ring. |
| Flow Chemistry | Improved reaction control, enhanced safety, ease of scalability. | Development of continuous processes for synthesis and derivatization. |
| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates. | Novel functionalization reactions initiated by visible light. |
Discovery of Novel Reactivity Patterns and Chemical Transformations
The reactivity of this compound is primarily dictated by its three key functional groups: the pyridazine ring, the hydroxyl group, and the ethyl ester. A deeper exploration of their interplay and individual reactivity could unlock new chemical transformations.
Pyridazine Ring Transformations: The pyridazine heterocycle possesses unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which can be pivotal in drug-target interactions. nih.gov Future studies could explore its participation in pericyclic reactions, such as Diels-Alder reactions where it might act as a diene. nih.gov Furthermore, investigating ring-opening and ring-transformation reactions could lead to the synthesis of entirely new heterocyclic systems.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the molecule would be highly valuable for medicinal chemistry applications. This involves selectively modifying the core structure after its initial synthesis to rapidly create analogues. Exploring novel cross-coupling reactions (e.g., Negishi, Suzuki) at various positions, potentially after converting the hydroxyl group to a triflate or halide, could be a fruitful direction. researchgate.netmdpi.com
Derivatization of Functional Groups: While derivatization of the hydroxyl and ester groups is chemically straightforward, exploring these modifications to create prodrugs, bioconjugates, or materials with specific properties remains an open area. For example, the hydroxyl group could serve as a handle for attachment to polymers or solid supports.
| Functional Group | Potential Reaction Type | Potential Outcome |
|---|---|---|
| Pyridazine Ring | [4+2] Cycloaddition | Access to novel fused bicyclic or polycyclic systems. nih.gov |
| Hydroxyl Group | Cross-Coupling (after conversion) | Introduction of diverse aryl and heteroaryl substituents. researchgate.net |
| Ester Group | Aminolysis/Amidation | Generation of amide derivatives with potentially new biological activities. |
| Entire Molecule | Polymerization | Creation of functional polymers with pyridazine units in the backbone or as pendant groups. |
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.gov These computational tools can be powerfully applied to accelerate research related to this compound.
Predictive Modeling: ML models can be trained on existing data for pyridazine-containing compounds to predict various properties for novel, virtual derivatives of this compound. This includes predicting biological activity against specific targets, as well as absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with desired properties, such as high predicted binding affinity to a biological target or specific physicochemical characteristics.
Synthesis Prediction: Retrosynthesis prediction tools, powered by AI, can propose novel and efficient synthetic routes to target derivatives. mdpi.com This can help chemists identify viable pathways and overcome synthetic challenges, saving significant time and resources in the lab.
Reaction Optimization: AI algorithms can be used in conjunction with automated reaction platforms to rapidly optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for the synthesis and modification of the target compound, leading to higher yields and purity.
Potential in Advanced Chemical Technologies and Sustainable Chemistry
Beyond its traditional role as a synthetic building block, this compound holds potential in emerging technological and sustainable applications.
Functional Materials: The pyridazine core is found in functional materials. nih.gov The unique electronic properties and hydrogen-bonding capabilities of this compound could be exploited in the design of organic light-emitting diodes (OLEDs), sensors, or smart materials. Polymerization or incorporation into metal-organic frameworks (MOFs) are unexplored avenues.
Sustainable Chemistry: Future research should prioritize the development of green and sustainable processes for the synthesis and application of this compound. This includes the use of renewable starting materials, employing environmentally benign solvents like water, and developing metal-free or catalyst-free reactions. nih.govresearchgate.net The molecule itself could be investigated as a building block for creating more sustainable agrochemicals or pharmaceuticals. researchgate.net
Chemical Probes and Bioconjugation: The functional handles on this compound make it a candidate for development into a chemical probe. By attaching a fluorescent tag or a reactive group for bioconjugation, it could be used to study biological processes or for targeted drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
